N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide
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Overview
Description
N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide is a quaternary ammonium compound. It is characterized by its unique structure, which includes two prop-2-en-1-yl groups attached to a central nitrogen atom, along with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide typically involves the reaction of N,N-dimethylamine with prop-2-en-1-yl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its application as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-propyn-1-amine
- N-Benzylprop-2-en-1-amine
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide is unique due to its dual prop-2-en-1-yl groups, which confer distinct chemical properties compared to similar compounds. This structural feature enhances its reactivity and makes it particularly effective in applications requiring strong interactions with lipid membranes .
Properties
CAS No. |
14764-64-8 |
---|---|
Molecular Formula |
C8H16BrN |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;bromide |
InChI |
InChI=1S/C8H16N.BrH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 |
InChI Key |
YRHAJIIKYFCUTG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.[Br-] |
Related CAS |
30870-73-6 |
Origin of Product |
United States |
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